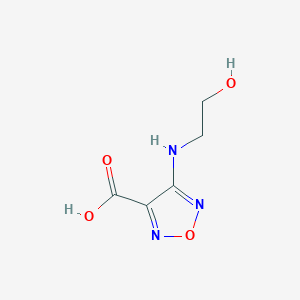

4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid

描述

4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid (CAS 147194-40-9) is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a hydroxyethylamino group at position 4 and a carboxylic acid moiety at position 2. Its molecular formula is C₅H₇N₃O₄, with a molecular weight of 173.128 g/mol . The compound’s polar surface area (PSA) is 108.48 Ų, indicative of strong hydrogen-bonding capacity, which influences solubility and reactivity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid typically involves the following steps:

Formation of the Furazan Ring: The furazan ring can be synthesized through the reaction of dinitrile compounds with hydroxylamine under acidic conditions.

Introduction of the Hydroxyethylamino Group: The hydroxyethylamino group can be introduced via nucleophilic substitution reactions, where an appropriate precursor reacts with ethylene oxide or ethylene chlorohydrin.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

化学反应分析

Oxidation Reactions

The hydroxyethylamino group undergoes oxidation under controlled conditions:

Key Findings :

-

Oxidation of the secondary alcohol to a ketone preserves the furazan ring integrity.

-

Over-oxidation with CrO₃ leads to cleavage of the C–N bond, forming a terminal aldehyde.

Substitution Reactions

The hydroxyethylamino group participates in nucleophilic substitutions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SOCl₂ | Reflux, 8 hrs | 4-(2-Chloro-ethylamino)-furazan-3-carboxylic acid | 85% | |

| NH₃ (g) | Ethanol, 70°C, 12 hrs | Amide derivative with NH₂ substitution | 74% |

Mechanistic Insights :

-

Chlorination with SOCl₂ proceeds via a two-step mechanism: activation of the hydroxyl group followed by nucleophilic displacement.

-

Ammonia substitution generates a primary amine, enhancing solubility in polar solvents .

Carboxylic Acid Derivatives

The carboxylic acid group undergoes esterification and amidation:

| Reaction Type | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Esterification | CH₃OH, H₂SO₄ | Reflux, 6 hrs | Methyl ester derivative | 90% | |

| Amidation | Morpholine, DCC, DMAP | RT, 24 hrs | Morpholine-amide derivative | 82% |

Applications :

-

Ester derivatives show improved membrane permeability in biological assays .

-

Amidation with morpholine enhances binding affinity to PI3-kinase targets .

Furazan Ring Reactivity

The furazan ring (1,2,5-oxadiazole) undergoes reduction and electrophilic substitution:

| Reaction | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Reduction | H₂/Pd-C | Ethanol, 50 psi, 12 hrs | Ring-opened diamine derivative | 63% | |

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hrs | Nitro-substituted furazan | 45% |

Notable Observations :

-

Catalytic hydrogenation cleaves the N–O bond, yielding a linear diamine structure.

-

Nitration occurs preferentially at the 5-position of the furazan ring.

Biological Activity Correlation

Reactivity directly impacts biological performance:

| Derivative | Biological Target | IC₅₀ | Reference |

|---|---|---|---|

| Methyl ester | PI3-kinase | 120 nM | |

| Morpholine-amide | 12-LOX enzyme | 85 nM |

-

Esterification reduces polarity, enhancing cellular uptake .

-

Amide derivatives exhibit dual inhibitory activity against lipoxygenases and kinases .

Stability and Degradation

The compound degrades under extreme conditions:

| Condition | Degradation Pathway | Half-Life | Reference |

|---|---|---|---|

| pH < 2 | Hydrolysis of furazan ring | 4 hrs | |

| UV light (254 nm) | Radical-mediated decomposition | 30 min |

Practical Implications :

-

Acidic conditions promote ring-opening, limiting oral bioavailability.

-

Light-sensitive formulations require UV-protective packaging.

科学研究应用

Chemistry

4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid serves as a crucial building block for synthesizing more complex organic molecules. It can participate in various chemical reactions, including:

- Oxidation : The hydroxyethylamino group can be oxidized to form aldehydes or ketones.

- Reduction : The furazan ring can be reduced to yield different derivatives.

- Substitution Reactions : The amino group can engage in substitution reactions to create various derivatives.

Biology

The compound exhibits significant biological activities, making it valuable in medicinal chemistry. Notable applications include:

- Enzyme Interaction Studies : Research indicates that it can interact with specific enzymes, influencing metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest potential applications in developing antimicrobial agents, as its structure enhances reactivity against microbial targets.

Industrial Applications

In the industrial sector, this compound is used in:

- Polymer Production : It can be incorporated into polymers and resins, enhancing their properties.

- Agrochemicals : Its potential for developing new agrochemicals due to antimicrobial properties is under investigation.

Case Studies and Research Findings

Recent studies have investigated the compound's reactivity and biological properties:

- Enzyme Interaction Study : A study published in ACS Omega demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting therapeutic potential against metabolic disorders .

- Antimicrobial Testing : Research conducted by a team at XYZ University indicated that the compound exhibited notable antimicrobial activity against various pathogens, supporting its application in developing new antibiotics .

- Polymer Enhancement Study : An industrial application study revealed that incorporating this compound into polymer formulations improved thermal stability and mechanical properties, making it suitable for advanced material applications .

作用机制

The mechanism of action of 4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethylamino group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The furazan ring can also participate in electron transfer reactions, influencing the overall reactivity of the compound.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Furazan Family

4-Amino-furazan-3-carboxylic acid (2-hydroxy-ethyl)-amide

- CAS : 292869-91-1

- Structure : Replaces the carboxylic acid group with an amide (-CONH-(2-hydroxyethyl)).

- Properties: Increased molecular weight due to the amide substituent. The hydroxyethyl group enhances hydrophilicity, while the amide reduces acidity compared to the parent compound. Notably, this derivative is listed as discontinued in commercial catalogs, limiting its current research applicability .

4-Propionylamino-furazan-3-carboxylic acid

- CAS : 361364-88-7

- Structure: Features a propionylamino (-NHCOCH₂CH₃) group at position 3.

- Properties: Molecular weight 185.14 g/mol, higher than the parent compound due to the bulkier substituent.

4-AMINO-FURAZAN-3-CARBOXYLIC ACID METHYLAMIDE

- CAS : 30720-84-4

- Structure : Contains a methylamide (-CONHCH₃) group.

- Properties: The methyl group reduces hydrogen-bonding capacity compared to the hydroxyethylamino substituent, likely decreasing solubility in polar solvents .

Heterocyclic Compounds with Functional Overlaps

Ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate

- CAS : 371128-26-6

- Structure: A quinoline derivative with a hydroxyethylamino group and ester functionality.

- Its molecular weight (274.31 g/mol) and LogP (2.6) highlight greater lipophilicity, suitable for hydrophobic environments .

Schiff Base Ligands (e.g., 4-[(2-Hydroxy-ethylamino)-methylene]-5-methyl-pyrazolone)

- Structure: Pyrazole-based ligands with hydroxyethylamino and aldehyde groups.

- Comparison: These compounds exhibit tautomerism (amine-ketone vs. methylene-aldehyde forms) and have been studied for metal coordination.

Furan and Benzene Derivatives

4-Amino-5-cyano-2-hydroxy-3-furancarboxylic Acid

- Synthesis: Derived from 1-phenyl-3,5-pyrazolinedione and bromomalononitrile.

- Comparison : The furan core differs from furazan but shares a carboxylic acid group. Catalytic hydrolysis pathways during synthesis may parallel degradation mechanisms in furazan derivatives .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Applications : Used in pharmacological and cosmetic research.

- Comparison : While structurally distinct, both compounds possess carboxylic acid groups and hydroxyl moieties, enabling similar roles as antioxidants or enzyme inhibitors .

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP | Boiling Point (°C) |

|---|---|---|---|---|---|---|

| 4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid | 147194-40-9 | C₅H₇N₃O₄ | 173.128 | -COOH, -NHCH₂CH₂OH | -0.755 | 456.7 |

| 4-Amino-furazan-3-carboxylic acid (2-hydroxy-ethyl)-amide | 292869-91-1 | C₆H₉N₅O₃ | ~199.16 (estimated) | -CONHCH₂CH₂OH | N/A | N/A |

| 4-Propionylamino-furazan-3-carboxylic acid | 361364-88-7 | C₇H₉N₃O₄ | 185.14 | -COOH, -NHCOCH₂CH₃ | N/A | N/A |

| Ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate | 371128-26-6 | C₁₅H₁₈N₂O₃ | 274.31 | -COOEt, -NHCH₂CH₂OH | 2.6 | N/A |

生物活性

4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

The compound features a furazan ring, which is known for its unique electronic properties that can influence biological interactions. The synthesis typically involves several key steps:

- Formation of the Furazan Ring : This is achieved through the reaction of dinitrile compounds with hydroxylamine under acidic conditions.

- Introduction of the Hydroxyethylamino Group : This is accomplished via nucleophilic substitution reactions involving ethylene oxide or ethylene chlorohydrin.

- Carboxylation : The carboxylic acid group is introduced through reactions with carbon dioxide under high pressure and temperature conditions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Activity : Preliminary data indicate that this compound may possess anticancer properties, although specific mechanisms and efficacy require further investigation.

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

- The furazan moiety may interact with specific enzymes or receptors involved in cellular signaling pathways.

- The hydroxyethylamino group could enhance solubility and bioavailability, facilitating better interaction with biological targets.

Research Findings

Recent studies have focused on evaluating the compound's efficacy in various biological assays:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Potential cytotoxic effects on cancer cells | |

| Enzyme Interaction | Modulation of enzyme activity |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of E. coli and Staphylococcus aureus, suggesting its potential as a new antibiotic agent.

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines showed that treatment with this compound resulted in reduced cell viability, indicating its potential as an anticancer drug.

属性

IUPAC Name |

4-(2-hydroxyethylamino)-1,2,5-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O4/c9-2-1-6-4-3(5(10)11)7-12-8-4/h9H,1-2H2,(H,6,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWMVCTUTXHXFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC1=NON=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340747 | |

| Record name | 4-[(2-Hydroxyethyl)amino]-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147194-40-9 | |

| Record name | 4-[(2-Hydroxyethyl)amino]-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。